molecular formula C23H20F3N3O B2992917 2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide CAS No. 303151-22-6

2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide

Cat. No. B2992917
CAS RN: 303151-22-6
M. Wt: 411.428
InChI Key: RYKDRKCZNGCYLJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzenecarboxamide core with various substituents. It has two fluorine atoms attached to the benzene ring (2,6-difluoro), a piperazine ring attached to the benzene ring via a phenyl group (4-[4-(4-fluorophenyl)piperazino]), and a carboxamide group (N-{…}benzenecarboxamide).


Physical And Chemical Properties Analysis

This compound has a molecular weight of 411.428. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Structural Insights

Compounds with structural features similar to "2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide" have been extensively studied for their synthetic pathways and structure-activity relationships. For instance, the synthesis of neuroleptic agents like Fluspirilen and Penfluridol involves key intermediates that are structurally related, utilizing catalyzed hydroformylation steps (Botteghi et al., 2001). Additionally, studies on arylfluoroquinolones have emphasized the importance of fluorine substituents in enhancing antibacterial potency, highlighting the role of structural modifications on biological activity (Chu et al., 1985).

Biological Applications

While the exact compound may not be directly mentioned in available research, derivatives with fluorophenyl groups and piperazine moieties have been shown to possess significant biological activities. For example, fluoroquinolones, a class of antibiotics, have been extensively researched for their antibacterial efficacy, influenced by specific fluorine substitutions and piperazine attachments, indicating potential antimicrobial applications of structurally related compounds (Chu et al., 1987).

Chemical and Physical Properties

The incorporation of fluorine atoms into organic compounds often alters their chemical and physical properties, affecting their pharmacokinetic and pharmacodynamic profiles. Studies on fluorinated compounds, such as the development of fluorine-18-labeled antagonists for imaging applications, showcase the versatility of fluorine in modifying compound behavior for specific scientific applications (Lang et al., 1999).

properties

IUPAC Name

2,6-difluoro-N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O/c24-16-4-8-18(9-5-16)28-12-14-29(15-13-28)19-10-6-17(7-11-19)27-23(30)22-20(25)2-1-3-21(22)26/h1-11H,12-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKDRKCZNGCYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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